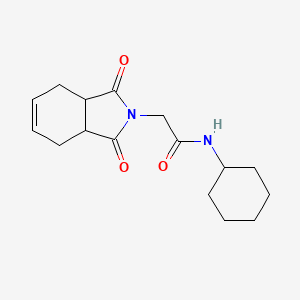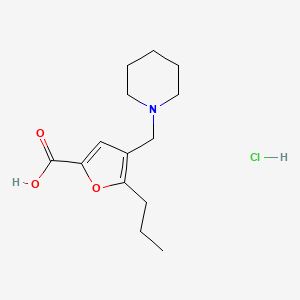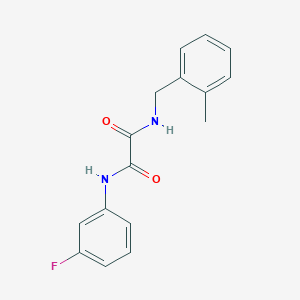![molecular formula C14H23N3O3S B4172775 N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4172775.png)
N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide
Übersicht
Beschreibung
N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide, also known as SBDP, is a chemical compound that has gained attention in scientific research due to its potential applications in neuroscience and pharmacology. SBDP is a small molecule that has been synthesized and studied for its ability to modulate the activity of certain enzymes and receptors in the brain.
Wirkmechanismus
N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide works by binding to the active site of calpain and inhibiting its activity. Calpain is a calcium-dependent protease that is involved in the regulation of neuronal signaling and synaptic plasticity. By inhibiting calpain activity, this compound enhances the activity of certain receptors in the brain, including the NMDA receptor, which is critical for LTP and learning and memory.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. Specifically, this compound has been shown to enhance LTP, which is critical for learning and memory. This compound has also been found to enhance the activity of certain receptors in the brain, including the NMDA receptor. Additionally, this compound has been found to increase the expression of certain proteins in the brain that are involved in synaptic plasticity and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide for lab experiments is its ability to enhance LTP, which is critical for learning and memory. Additionally, this compound has been found to enhance the activity of certain receptors in the brain, which can be useful for studying the effects of different compounds on neuronal signaling and synaptic plasticity. However, one limitation of this compound is its potential toxicity at high concentrations, which can limit its usefulness in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal signaling and synaptic plasticity. Finally, the development of new synthesis methods for this compound could lead to improvements in yield and purity, which would make it more useful for scientific research.
Wissenschaftliche Forschungsanwendungen
N~1~-(sec-butyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide has been extensively studied in the field of neuroscience, where it has been found to modulate the activity of certain enzymes and receptors in the brain. Specifically, this compound has been shown to inhibit the activity of calpain, a calcium-dependent protease that is involved in neuronal signaling and synaptic plasticity. By inhibiting calpain activity, this compound has been found to enhance long-term potentiation (LTP), a process that is critical for learning and memory.
Eigenschaften
IUPAC Name |
N-butan-2-yl-2-[N-(dimethylsulfamoyl)anilino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-5-12(2)15-14(18)11-17(21(19,20)16(3)4)13-9-7-6-8-10-13/h6-10,12H,5,11H2,1-4H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHCTILHNKQUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN(C1=CC=CC=C1)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(allylamino)carbonyl]phenyl}-2-iodobenzamide](/img/structure/B4172700.png)
![2-({[2-(4-chlorophenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4172702.png)
![3-(anilinosulfonyl)-4-methyl-N-{2-[(3-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4172708.png)

![3-(anilinosulfonyl)-4-methyl-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4172715.png)
![ethyl 4-({[(2-methoxyphenyl)amino]carbonyl}amino)benzoate](/img/structure/B4172733.png)
![N-{4-[2-hydroxy-3-(4-methyl-1-piperazinyl)propoxy]phenyl}-N-methylacetamide ethanedioate (salt)](/img/structure/B4172745.png)
![N~2~-(4-chlorobenzyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4172751.png)

![4-(2-methylphenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4172769.png)

![ethyl 4-cyano-3-methyl-5-{[5-(3-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4172783.png)
![2-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}thio)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4172785.png)
